N-Benzyl-2-bromoacetamide

Vue d'ensemble

Description

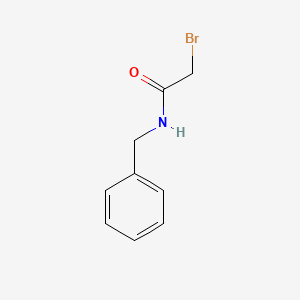

N-Benzyl-2-bromoacetamide is a chemical compound that is part of a broader class of organic compounds known as acetamides. These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom (N). The N-benzyl substitution refers to a benzyl group (a phenyl group attached to a methylene bridge) being attached to the nitrogen atom of the acetamide group.

Synthesis Analysis

The synthesis of N-Benzyl-2-bromoacetamide and related compounds has been explored in various studies. For instance, the synthesis of N-substituted derivatives of acetamides has been reported, where the process involves the reaction of substituted amines with bromoacetyl bromide in basic media . Another study describes the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone . These methods highlight the versatility of synthetic approaches for creating N-benzyl-2-bromoacetamide derivatives.

Molecular Structure Analysis

The molecular structure of N-Benzyl-2-bromoacetamide derivatives has been investigated using various spectroscopic and computational techniques. For example, the crystal structure of related compounds has been determined, revealing the spatial arrangement of atoms and the conformation of the acetamide moiety . Computational studies, including HOMO and LUMO analysis, have been used to understand the electronic properties and charge transfer within the molecule . These analyses provide insights into the molecular structure and potential reactivity of N-Benzyl-2-bromoacetamide.

Chemical Reactions Analysis

N-Benzyl-2-bromoacetamide can undergo various chemical reactions due to the presence of reactive functional groups. The bromoacetamide moiety can participate in electrophilic addition reactions, as seen in the synthesis of dibromoacetamide derivatives . Additionally, the acetamino group can be involved in cyclization reactions to form heterocyclic compounds . These reactions are crucial for the functionalization and diversification of the N-Benzyl-2-bromoacetamide scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Benzyl-2-bromoacetamide derivatives are influenced by their molecular structure. The presence of bromine atoms and the acetamide group can affect the compound's polarity, solubility, and reactivity. The crystal structure analysis provides information on the intermolecular interactions, such as hydrogen bonding, which can influence the compound's melting point and stability . The antimicrobial properties of some derivatives have also been reported, indicating the potential biological activity of these compounds .

Applications De Recherche Scientifique

Organic Chemistry

N-Benzyl-2-bromoacetamide is a chemical compound used in organic chemistry . It’s often used as a reagent in various chemical reactions .

Application

This compound is used as a building block in the synthesis of more complex organic molecules .

Method of Application

The specific method of application can vary depending on the reaction. Typically, N-Benzyl-2-bromoacetamide is added to a reaction mixture containing the other reactants, and the reaction is carried out under controlled conditions of temperature and pressure .

Results

The outcomes of these reactions can vary widely, depending on the other reactants and the specific reaction conditions. The product of the reaction is typically a more complex organic molecule .

Medicinal Chemistry

N-Benzyl-2-bromoacetamide has been used in the synthesis of derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide .

Application

These derivatives have been studied for their potential biological activity, including their ability to inhibit certain enzymes .

Method of Application

The synthesis involves several steps, starting with the conversion of phenyl acetic acid into an ester, followed by further reactions to form the final product .

Results

The synthesized compounds were found to be relatively more active against acetylcholinesterase, an enzyme that plays a key role in nerve function .

DNA Research

N-Benzyl-2-bromoacetamide has been used in DNA research .

Application

The kinetics of the reaction of 2-bromoacetamide with a 39 base pair duplex DNA sequence was studied .

Method of Application

The specific method of application can vary depending on the experiment. Typically, N-Benzyl-2-bromoacetamide is added to a reaction mixture containing the DNA sequence, and the reaction is carried out under controlled conditions .

Results

The outcomes of these reactions can provide valuable insights into the interactions between DNA and various chemical compounds .

Medicinal Chemistry

N-Benzyl-2-bromoacetamide has been used in the synthesis of certain medicinal compounds .

Application

This compound has been used in the synthesis of selective antagonists of the orexin 1 (OX1) receptor . These antagonists have been proposed as potential treatments for drug addiction .

Method of Application

The specific method of application can vary depending on the synthesis. Typically, N-Benzyl-2-bromoacetamide is used as a reagent in a series of chemical reactions to produce the desired compound .

Results

The synthesized compounds have shown promise in preclinical studies, suggesting potential applications in the treatment of drug addiction .

Benzylic Bromination

N-Benzyl-2-bromoacetamide has been used in benzylic bromination .

Application

In ‘allylic bromination’, one of the C-H bonds on the alkyl group adjacent to a double bond is converted to a C-Br bond .

Method of Application

The specific method of application can vary depending on the experiment. Typically, N-Benzyl-2-bromoacetamide is added to a reaction mixture, and the reaction is carried out under controlled conditions .

Results

The outcomes of these reactions can provide valuable insights into the interactions between various chemical compounds .

Carbamate Synthesis

N-Benzyl-2-bromoacetamide has been used in the synthesis of carbamates .

Application

This compound has been used in an efficient, one-pot procedure for the Hofmann rearrangement of aromatic and aliphatic amides to provide methyl and benzyl carbamates in high yields .

Method of Application

The specific method of application can vary depending on the synthesis. Typically, N-Benzyl-2-bromoacetamide is used as a reagent in a series of chemical reactions to produce the desired compound .

Results

The synthesized compounds have shown promise in various applications, suggesting potential uses in the synthesis of other compounds .

Safety And Hazards

Propriétés

IUPAC Name |

N-benzyl-2-bromoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-6-9(12)11-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCURSCBIMAPDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183654 | |

| Record name | Acetamide, N-benzyl-2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-2-bromoacetamide | |

CAS RN |

2945-03-1 | |

| Record name | 2-Bromo-N-(phenylmethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2945-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-benzyl-2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002945031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-benzyl-2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1295434.png)